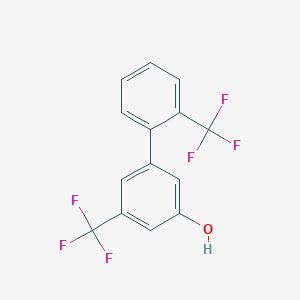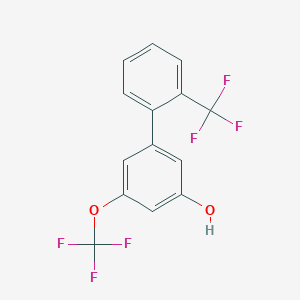
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% (5-TFMP-3-TFP) is an organic compound with a wide range of applications in scientific research, due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is used in various scientific research applications, such as organic synthesis, medicinal chemistry, and materials science. It is used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes. In medicinal chemistry, it is used as a ligand for binding to proteins and receptors, and as a drug candidate. In materials science, it is used as a cross-linking agent for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites, and as a ligand for binding to proteins and receptors. It is also believed to interact with other molecules and ions, such as calcium and sodium ions, to form complexes with various properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is believed to act as an inhibitor of enzymes and as a ligand for binding to proteins and receptors. It is also believed to interact with other molecules and ions, such as calcium and sodium ions, to form complexes with various properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and its unique chemical structure and properties make it useful for a variety of scientific research applications. However, it also has some limitations. It is not very stable and can decompose over time, and it can be difficult to separate from its isomer.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95%. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry and materials science. Other potential directions include the development of new synthesis methods, the exploration of its potential uses in other fields, and the development of new analytical techniques for its characterization.
Métodos De Síntesis
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 2-trifluoromethylphenol with trifluoromethoxybenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol, 95% and its isomer, 4-TFMP-4-TFP. The two compounds can be separated by column chromatography.
Propiedades
IUPAC Name |
3-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)12-4-2-1-3-11(12)8-5-9(21)7-10(6-8)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIQCZXRZJGUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686689 |
Source


|
| Record name | 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Trifluoromethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261927-93-8 |
Source


|
| Record name | 5-(Trifluoromethoxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

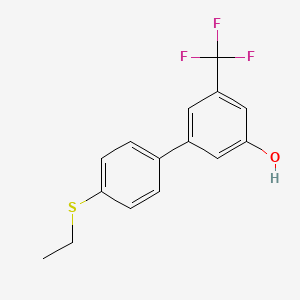
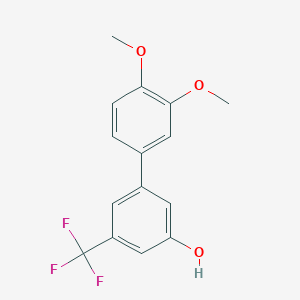
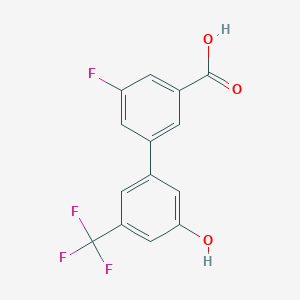



![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)






